

# Spectroscopic Characterization of Sodium Chromate Tetrahydrate: A Technical Guide

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## Compound of Interest

Compound Name: *Sodium chromate tetrahydrate*

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This technical guide provides an in-depth overview of the spectroscopic characterization of **sodium chromate tetrahydrate** ( $\text{Na}_2\text{CrO}_4 \cdot 4\text{H}_2\text{O}$ ). It details the theoretical basis and practical application of key spectroscopic techniques, offering comprehensive experimental protocols and a summary of expected spectral data. This document is intended to serve as a valuable resource for researchers and professionals involved in the analysis and characterization of this compound.

## Introduction

**Sodium chromate tetrahydrate** is a yellow crystalline solid that is soluble in water.<sup>[1][2]</sup> It is an inorganic compound that finds application in various industrial processes, including as a corrosion inhibitor, in the manufacturing of pigments, and as a wood preservative.<sup>[1]</sup> A thorough understanding of its spectroscopic properties is crucial for quality control, stability testing, and research applications where its structural integrity and purity are paramount. This guide focuses on the characterization of its solid form using Infrared (IR) Spectroscopy, Raman Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy.

## Spectroscopic Data

The following tables summarize the key spectroscopic data for **sodium chromate tetrahydrate**.

## Infrared (IR) Spectroscopy Data

Wavenumber (cm <sup>-1</sup> )	Vibrational Mode
~3500 - 3200	v(O-H) stretching of water of hydration
~1640	δ(H-O-H) bending of water of hydration
~931 - 897	v <sub>3</sub> (F <sub>2</sub> ) - Asymmetric stretching of CrO <sub>4</sub> <sup>2-</sup>
~847	v <sub>1</sub> (A <sub>1</sub> ) - Symmetric stretching of CrO <sub>4</sub> <sup>2-</sup> (IR inactive in Td, but may show weak activity in solid state)
~376 - 319	v <sub>4</sub> (F <sub>2</sub> ) and v <sub>2</sub> (E) - Bending modes of CrO <sub>4</sub> <sup>2-</sup>

Note: The exact peak positions can vary slightly due to differences in sample preparation and instrument calibration.

## Raman Spectroscopy Data

Raman Shift (cm <sup>-1</sup> )	Vibrational Mode
~3500 - 3200	v(O-H) stretching of water of hydration
~1640	δ(H-O-H) bending of water of hydration
~856 - 847	v <sub>1</sub> (A <sub>1</sub> ) - Symmetric stretching of CrO <sub>4</sub> <sup>2-</sup> (Strong)
~837 - 824	v <sub>3</sub> (F <sub>2</sub> ) - Asymmetric stretching of CrO <sub>4</sub> <sup>2-</sup>
~376 - 319	v <sub>4</sub> (F <sub>2</sub> ) and v <sub>2</sub> (E) - Bending modes of CrO <sub>4</sub> <sup>2-</sup>

Note: The symmetric stretching mode (v<sub>1</sub>) of the chromate ion is typically the most intense peak in the Raman spectrum.[\[3\]](#)

## UV-Vis Spectroscopy Data (Solid-State)

Wavelength (nm)	Electronic Transition
~370 - 380	$n \rightarrow \pi^*$ (Ligand-to-Metal Charge Transfer - LMCT)
~270 - 280	$\pi \rightarrow \pi^*$ (Ligand-to-Metal Charge Transfer - LMCT)

Note: Solid-state UV-Vis spectra are often recorded as diffuse reflectance and converted to absorbance. The peak positions can be influenced by particle size and packing.

## Experimental Protocols

Detailed methodologies for the spectroscopic analysis of solid **sodium chromate tetrahydrate** are provided below.

### Fourier Transform Infrared (FTIR) Spectroscopy

Objective: To obtain the infrared absorption spectrum of solid **sodium chromate tetrahydrate** to identify the vibrational modes of the chromate anion and the water of hydration.

#### Methodology:

- Sample Preparation (KBr Pellet Method):
  - Gently grind a small amount (1-2 mg) of **sodium chromate tetrahydrate** with approximately 200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle.
  - The grinding should be thorough to ensure a fine, homogeneous mixture.
  - Transfer the mixture to a pellet press die.
  - Apply pressure (typically 8-10 tons) for several minutes to form a translucent pellet.<sup>[4]</sup>
- Instrumentation and Data Acquisition:
  - Use a Fourier Transform Infrared (FTIR) spectrometer.

- Place the KBr pellet in the sample holder of the spectrometer.
- Record a background spectrum of the empty sample holder.
- Acquire the sample spectrum over a range of 4000 to 400  $\text{cm}^{-1}$ .
- Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

## Raman Spectroscopy

Objective: To obtain the Raman scattering spectrum of solid **sodium chromate tetrahydrate** to identify its characteristic vibrational modes, particularly the strong symmetric stretch of the chromate ion.

Methodology:

- Sample Preparation:
  - Place a small amount of the crystalline **sodium chromate tetrahydrate** powder onto a microscope slide or into a capillary tube.
  - No further sample preparation is typically required.
- Instrumentation and Data Acquisition:
  - Use a Raman spectrometer equipped with a laser excitation source (e.g., 532 nm or 785 nm).[\[5\]](#)
  - Focus the laser beam onto the sample.
  - Collect the scattered radiation using an appropriate objective lens.
  - Acquire the spectrum over a Raman shift range of approximately 200 to 4000  $\text{cm}^{-1}$ .
  - Adjust the laser power and acquisition time to obtain a good quality spectrum while avoiding sample degradation.

## Ultraviolet-Visible (UV-Vis) Spectroscopy

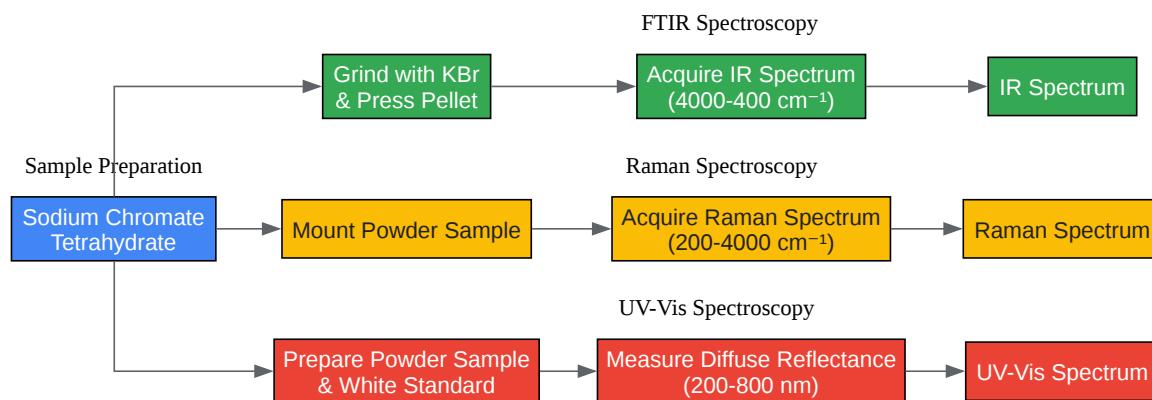
Objective: To obtain the solid-state absorption spectrum of **sodium chromate tetrahydrate** to characterize its electronic transitions.

Methodology:

- Sample Preparation (Diffuse Reflectance):
  - The sample is typically analyzed as a fine powder.
  - A white standard with high reflectance across the UV-Vis range, such as barium sulfate (BaSO4) or a calibrated Spectralon® puck, is used as a reference.[6]
- Instrumentation and Data Acquisition:
  - Use a UV-Vis spectrophotometer equipped with a diffuse reflectance accessory (integrating sphere).[6]
  - Record a baseline spectrum using the white standard.
  - Place the powdered **sodium chromate tetrahydrate** sample in the sample holder.
  - Measure the diffuse reflectance spectrum over a wavelength range of approximately 200 to 800 nm.
  - The instrument software can be used to convert the reflectance data to absorbance using the Kubelka-Munk function.

## Visualization of Experimental Workflow and Vibrational Modes

### Experimental Workflow



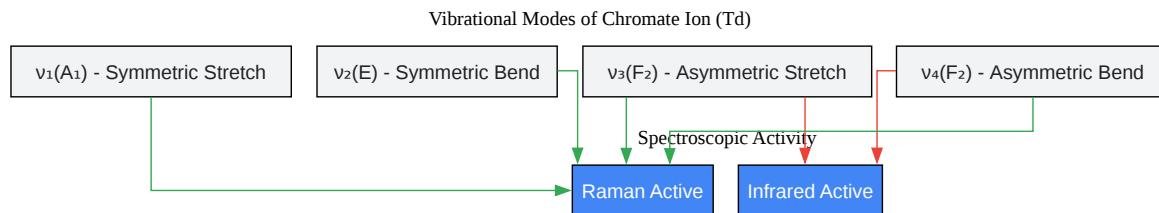
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Caption: Experimental workflow for the spectroscopic characterization of **sodium chromate tetrahydrate**.

## Vibrational Modes of the Chromate Ion

The chromate ion ( $\text{CrO}_4^{2-}$ ) has a tetrahedral (Td) symmetry. The fundamental vibrational modes are:

- $\nu_1(\text{A}_1)$ : Symmetric stretch (Raman active)
- $\nu_2(\text{E})$ : Symmetric bend (Raman active)
- $\nu_3(\text{F}_2)$ : Asymmetric stretch (IR and Raman active)
- $\nu_4(\text{F}_2)$ : Asymmetric bend (IR and Raman active)



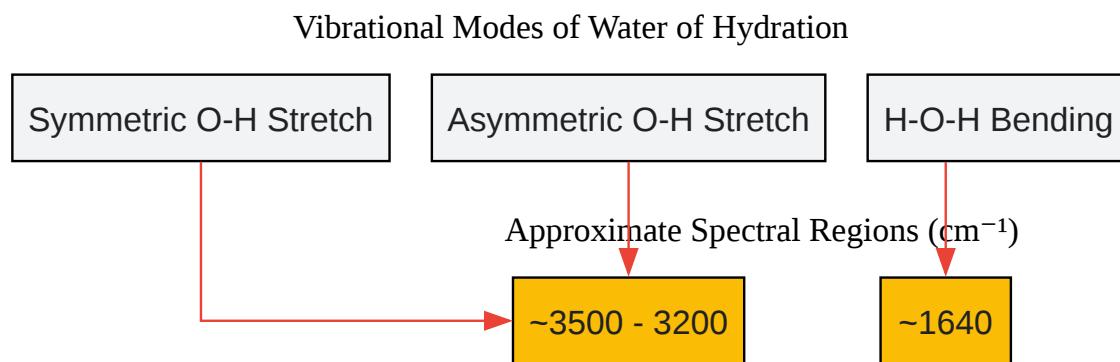
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Caption: Spectroscopic activity of the fundamental vibrational modes of the tetrahedral chromate ion.

## Vibrational Modes of Water of Hydration

The water molecules in the crystal lattice also exhibit characteristic vibrational modes:

- Symmetric O-H stretch
- Asymmetric O-H stretch
- H-O-H bending (scissoring)



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Caption: Key vibrational modes of water of hydration and their approximate spectral regions.

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- To cite this document: BenchChem. [Spectroscopic Characterization of Sodium Chromate Tetrahydrate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b154380#spectroscopic-characterization-of-sodium-chromate-tetrahydrate>

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